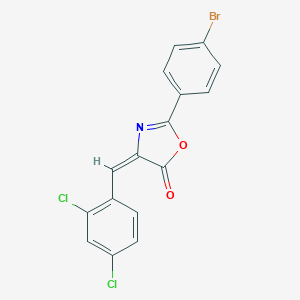
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BDFO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDFO is a heterocyclic organic compound that contains a five-membered ring with an oxygen atom and a nitrogen atom.
作用机制
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer, anti-inflammatory, and anti-bacterial activities, and to determine its mechanism of action. Another direction is to explore its potential applications in materials science, such as the synthesis of novel polymers and liquid crystals. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one could be further studied for its potential use as a fluorescent probe for the detection of heavy metal ions in environmental science.
合成方法
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in ethanol to form 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)aniline. This intermediate product is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one.
科学研究应用
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In materials science, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel polymers and liquid crystals. In environmental science, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
属性
产品名称 |
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C16H8BrCl2NO2 |
分子量 |
397 g/mol |
IUPAC 名称 |
(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-11-4-1-9(2-5-11)15-20-14(16(21)22-15)7-10-3-6-12(18)8-13(10)19/h1-8H/b14-7+ |
InChI 键 |
RGZCWBZYJBWWQT-VGOFMYFVSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Br |
SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)